molecular formula C16H15N3O5 B3014957 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide CAS No. 1236270-17-9

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B3014957
CAS No.: 1236270-17-9
M. Wt: 329.312
InChI Key: PIEAQZCDRXOWLF-UHFFFAOYSA-N
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Description

The compound “N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide” is a complex organic molecule. It has been found to have potent cyclooxygenase inhibitors, anti-convulsant, antioxidants, anti-inflammatory agents, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. A series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines (C1–C31) were synthesized . The synthesis process was carried out via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The structure includes a benzo[d][1,3]dioxol-5-yl group, an isoxazol-3-yl group, a methyl group, a 5-oxopyrrolidine-2-carboxamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Pd-catalyzed C-N cross-coupling . This reaction is a key step in the synthesis of the compound.

Scientific Research Applications

Medicinal Chemistry and Drug Design

  • Antiallergic Agents : Compounds with structural features similar to the specified chemical have been studied for their antiallergic properties. For example, antiallergic activity has been observed in compounds that inhibit allergic reactions through various mechanisms, highlighting the potential for the development of new antiallergic drugs (A. Nohara et al., 1985).
  • Antioxidant Activity : Derivatives of pyrrolidine carboxamides have been synthesized and evaluated for their antioxidant activity, showing some compounds with potent antioxidant effects. This suggests the relevance of such structures in the design of antioxidant agents, which can be beneficial in treating oxidative stress-related diseases (I. Tumosienė et al., 2019).

Biological Activity Exploration

  • Antiviral Activity : The design and synthesis of compounds for antiviral applications are significant areas of research. For instance, benzamide derivatives have shown potential in antiavian influenza virus activity, indicating the possibility of designing compounds for treating viral infections (A. Hebishy et al., 2020).
  • Antiproliferative Activity : Isoxazolopyridines, structurally related to the compound , have been synthesized and evaluated for their antiproliferative activity against tumor cell lines. This highlights the potential of such compounds in cancer research and therapy development (K. Poręba & J. Wietrzyk, 2012).

Mechanism of Action

Target of Action

The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a critical protein in the formation of the cytoskeleton, which provides structure and shape to cells. Microtubules play a crucial role in cell division, making them a popular target for anticancer agents .

Mode of Action

The compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes a mitotic blockade, leading to cell apoptosis .

Biochemical Pathways

The compound’s interaction with tubulin disrupts the normal function of microtubules, affecting several biochemical pathways. The most significant of these is the cell cycle, particularly the mitotic phase. By causing a mitotic blockade, the compound prevents cells from dividing, which can lead to cell death .

Result of Action

The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . This means that the compound prevents cells from dividing and triggers programmed cell death, reducing the number of cancer cells .

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c20-15-4-2-11(18-15)16(21)17-7-10-6-13(24-19-10)9-1-3-12-14(5-9)23-8-22-12/h1,3,5-6,11H,2,4,7-8H2,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEAQZCDRXOWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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